molecular formula C21H20N2O4 B10808078 Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-

Cat. No.: B10808078
M. Wt: 364.4 g/mol
InChI Key: ZGHLYLGNGAGADL-UHFFFAOYSA-N
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Description

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- is a synthetic coumarin derivative featuring a piperazine ring substituted with a 2-methoxyphenyl group, linked to the coumarin core via a carbonyl moiety. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and enzyme-inhibitory properties. The incorporation of a piperazine-carbonyl group enhances structural rigidity and modulates receptor-binding affinity, making this compound a candidate for pharmacological exploration.

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-19-9-5-3-7-17(19)22-10-12-23(13-11-22)20(24)16-14-15-6-2-4-8-18(15)27-21(16)25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLYLGNGAGADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Chromen-2-one derivatives, including Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl], have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties:

  • Antimicrobial Activity : Various studies have demonstrated that coumarin derivatives exhibit significant antimicrobial effects. For instance, compounds derived from 7-mercapto-4-methyl coumarin showed strong α1 antagonistic activity against various pathogens . The incorporation of piperazine moieties enhances the biological profile of these compounds .
  • Anticancer Properties : Research has indicated that coumarin-based compounds can inhibit the proliferation of cancer cells. A series of thiosemicarbazone-coumarin hybrids were synthesized and evaluated for antiproliferative activity against resistant cancer cell lines, showing promising results against triple-negative breast cancer cells .

Biological Applications

The compound is also utilized in biological research for its role in enzyme inhibition and receptor binding:

  • Enzyme Inhibition : Studies have shown that Chromen-2-one derivatives can act as enzyme inhibitors. For example, a novel series of coumarin derivatives functionalized with piperazine fragments were tested for their ability to inhibit human carbonic anhydrases (hCAs), revealing varying degrees of activity depending on the structural modifications .
  • Receptor Binding : The interaction of Chromen-2-one with specific receptors is crucial for its biological efficacy. The piperazine-containing substituents are believed to modulate receptor interactions, although their impact on binding affinity may vary .

Pharmacological Applications

In pharmacology, Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl] is investigated for its therapeutic potential in treating various diseases:

  • Therapeutic Agent Development : The compound's structure allows it to be explored as a therapeutic agent in conditions such as inflammation and cancer. For instance, derivatives have been synthesized and tested for their ability to modulate biological pathways relevant to disease processes .

Industrial Applications

The industrial relevance of Chromen-2-one derivatives extends to pharmaceutical development and agrochemicals:

  • Pharmaceutical Development : The unique properties of this compound make it a candidate for the development of new pharmaceuticals. Its synthesis and modification allow researchers to tailor compounds with specific biological activities suitable for drug formulation .

Case Studies and Experimental Findings

A comprehensive review of literature highlights several key studies involving Chromen-2-one derivatives:

  • Synthesis and Antimicrobial Activity : A study reported the synthesis of 7-((4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methyl-2H-chromen-2-one, which exhibited strong antimicrobial activity against various bacterial strains .
  • Antiproliferative Activity : Research involving copper(II) complexes of coumarin derivatives demonstrated significant antiproliferative effects against resistant cancer cell lines, indicating the potential of these compounds in cancer therapy .
  • Enzyme Interaction Studies : Investigations into the interaction of coumarin-piperazine hybrids with human carbonic anhydrases revealed insights into their binding mechanisms and potential applications in treating conditions related to enzyme dysfunction .

Mechanism of Action

The mechanism of action of Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Core Structure Piperazine Substituent Linker Reported Activity Reference
Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- Coumarin 2-Methoxyphenyl Carbonyl Inferred: Potential PARP/5-HT1A modulation
3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one Coumarin 2,3-Dimethylphenyl Carbonyl Not explicitly stated; structural analog
3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]chromen-2-one Coumarin 4-Methoxyphenyl (positional isomer) Carbonyl Inferred: Altered receptor affinity vs. 2-methoxy
4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one Phthalazinone Cyclopropanecarbonyl Carbonyl PARP-1/PARP-2 inhibitor (IC50 < 1 µM)
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethylpiperazine) Arylpiperazine 2-Methoxyphenyl + iodobenzamide Ethylamide 5-HT1A receptor antagonist (ID50 = 5 mg/kg)
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one Coumarin 4-Methylbenzyl Propoxy Structural analog; no direct activity reported

Key Structural and Functional Differences:

Piperazine Substituent Modifications: 2-Methoxyphenyl vs. 4-Methoxyphenyl: Positional isomerism of the methoxy group on the phenyl ring (2- vs. 4-) significantly impacts receptor binding. For example, 2-methoxy substitution in p-MPPI enhances 5-HT1A antagonism compared to other positions .

Linker Variations :

  • Carbonyl vs. Propoxy : The carbonyl linker in the target compound introduces rigidity and hydrogen-bonding capacity, which may improve enzyme inhibition (e.g., PARP in ). Propoxy linkers, as in , provide flexibility but reduce metabolic stability.

Core Structure: Coumarin derivatives (e.g., the target compound) are associated with fluorescence and kinase inhibition, whereas phthalazinone cores (e.g., ) are optimized for PARP inhibition.

Research Findings and Implications

  • This suggests that the 2-methoxyphenyl group may enhance membrane penetration.
  • CNS Targeting : The 2-methoxyphenyl-piperazine motif is a hallmark of 5-HT1A antagonists (e.g., p-MPPI) . The target compound’s coumarin core could synergize with this moiety for dual activity in neurological disorders.
  • Enzyme Inhibition: The PARP inhibitor KU-0059436 () demonstrates that cyclopropanecarbonyl-piperazine derivatives achieve nanomolar potency. The target compound’s carbonyl linker and coumarin core may similarly target DNA repair enzymes.

Biological Activity

Chromen-2-one, specifically the derivative 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl], is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of Chromen-2-one Derivative

The synthesis of Chromen-2-one derivatives typically involves multi-step reactions. The following outlines the general procedure for synthesizing 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]:

  • Formation of Piperazine Derivative :
    • React 4-(2-methoxyphenyl)piperazine with an appropriate acylating agent to form the piperazine carbonyl derivative.
  • Coupling with Chromenone :
    • The piperazine derivative is then coupled with a chromenone through a condensation reaction, often requiring a catalyst such as acetic acid.
  • Purification :
    • The final product is purified via recrystallization or chromatography to achieve high purity levels.

Biological Activity

The biological activity of Chromen-2-one derivatives, including 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl], has been evaluated across various studies. Key findings include:

Inhibitory Activities

  • Monoamine Oxidase Inhibition : Compounds similar to Chromen-2-one have shown selective inhibition of monoamine oxidase B (MAO-B), which is crucial in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on MAO-B .

Antioxidant Properties

  • Studies have demonstrated that these compounds can scavenge reactive oxygen species (ROS), suggesting potential neuroprotective effects against oxidative stress-related damage in neuronal cells .

Anticancer Potential

  • Several derivatives have been tested for anticancer activity. For example, compounds containing similar chromenone structures displayed significant cytotoxicity against various cancer cell lines, with some achieving IC50 values below 10 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of Chromen-2-one derivatives indicates that modifications on the piperazine ring and chromenone core significantly influence biological activity. Key observations include:

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance activity against acetylcholinesterase (AChE), while halogen substitutions can improve anticancer efficacy .
  • Linker Variations : The length and nature of the linker between the chromenone and piperazine moieties also affect binding affinity and selectivity towards target enzymes .

Data Tables

Biological ActivityCompoundIC50 Value (μM)Reference
MAO-B InhibitionCC10.51
AChE InhibitionCC24.5
CytotoxicityCC3<10

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of Chromen-2-one derivatives in a cellular model of oxidative stress, demonstrating significant cell viability at concentrations up to 100 μg/mL .
  • Anticancer Efficacy : Another investigation focused on the anticancer properties of various chromenone derivatives, revealing that specific modifications led to enhanced cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one?

  • Methodology : The synthesis typically involves coupling the chromen-2-one core with a pre-functionalized piperazine derivative. For example:

Core Synthesis : React 2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds (e.g., acetyl acetone) in ethanol under reflux, catalyzed by piperidine .

Piperazine Functionalization : Use coupling reagents like EDC/HOBt in DMF to attach 4-(2-methoxyphenyl)piperazine to the chromen-2-one scaffold .

Purification : Recrystallize the product using solvents like ethanol or dichloromethane, and confirm purity via HPLC or NMR .

Q. How is structural characterization of this compound performed in academic settings?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and coupling patterns .
  • X-ray Crystallography : For solid-state structure determination. Data can be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) (e.g., CCDC-1990392 in ).
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages) against calculated values .

Q. What preliminary biological assays are used to evaluate its activity?

  • In Vitro Testing :

  • Enzyme Inhibition : Assess IC50_{50} against target enzymes (e.g., PARP-1/2 or IDH1 mutants) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., BRCA1-deficient cells) .
  • Selectivity Screening : Compare activity against related enzymes (e.g., carbonic anhydrase isoforms) to identify off-target effects .

Advanced Research Questions

Q. How do structural modifications to the piperazine or chromenone moieties affect biological activity?

  • SAR Insights :

  • Piperazine Substitutions : Replacing 2-methoxyphenyl with electron-withdrawing groups (e.g., 2-fluorophenyl) enhances enzyme inhibition potency (e.g., PARP-1 IC50_{50} < 10 nM) .
  • Chromenone Modifications : Adding methyl groups to the chromenone core improves metabolic stability but may reduce solubility .
    • Methodology : Synthesize analogs via parallel chemistry (e.g., varying benzoyl chlorides ), then compare activity profiles using dose-response assays .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Case Study : Discrepancies in IDH1 mutant inhibition were resolved by analyzing X-ray structures of inhibitor-enzyme complexes. The 2-methoxyphenyl group in the piperazine moiety was found to occupy a hydrophobic pocket critical for binding .
  • Tools : Use ORTEP-3 or similar software to visualize molecular interactions and refine crystal structures .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Approaches :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the phenyl ring to enhance aqueous solubility without losing target affinity .
  • Metabolic Stability : Replace labile esters with amides; validate using liver microsome assays .
  • In Vivo Testing : Administer orally in xenograft models (e.g., SW620 colorectal cancer) and monitor tumor growth inhibition via bioluminescence imaging .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methods :

  • Docking Simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., PARP-1 vs. PARP-2) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .
    • Validation : Cross-check predictions with experimental IC50_{50} values and crystallographic data .

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